4,5,6,7-Tetrahydro-1-benzofuran
Description
Significance of the Tetrahydrobenzofuran Scaffold in Heterocyclic Chemistry
Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are fundamental to the chemical and life sciences. mdpi.com The tetrahydrobenzofuran scaffold, a fused ring system consisting of a furan (B31954) ring and a cyclohexane (B81311) ring, is a noteworthy member of this class. Its significance lies in its prevalence in a wide range of biologically active natural products and synthetic compounds. mdpi.comsemanticscholar.org
The versatility of the tetrahydrobenzofuran core makes it an essential precursor for the construction of more complex organic frameworks. researchgate.net Researchers have leveraged this scaffold to develop novel molecules with a broad spectrum of physiological and pharmacological properties. mdpi.com The structural framework of dihydrobenzofurans, closely related to tetrahydrobenzofurans, is a constituent of many medicinally active organic compounds, highlighting the importance of this chemical family. researchgate.net The benzofuranone skeleton, another related structure, is also recognized for its potential in developing pharmacological agents. semanticscholar.org
Historical Context of Tetrahydrobenzofuran Studies
The exploration of tetrahydrobenzofuran and its derivatives is built upon a foundation of established chemical principles and reactions. Early research in this area often focused on the fundamental synthesis and characterization of these compounds. For instance, the Ehrlich's test, a colorimetric reaction used for detecting furans, has been a long-standing method for identifying natural furano-sesquiterpenes, which share structural similarities with tetrahydrobenzofuran derivatives. researchgate.net
Over the years, the synthetic methodologies have evolved. Classic reactions have been adapted and new, more efficient protocols have been developed. For example, the use of manganese(III) acetate (B1210297) for acetoxylation represents a significant synthetic tool that has been applied to this class of compounds. semanticscholar.orgresearchgate.net The continuous development of synthetic strategies, including one-pot multicomponent reactions, has made a wider range of tetrahydrobenzofuran derivatives accessible for further investigation. researchgate.netsemanticscholar.org This progression in synthetic chemistry has been a key driver in uncovering the diverse applications of the tetrahydrobenzofuran scaffold.
Overview of Research Trajectories for 4,5,6,7-Tetrahydro-1-benzofuran and Its Derivatives
Contemporary research on this compound and its derivatives is multifaceted, with several key trajectories shaping the field. A dominant area of focus is the synthesis of novel derivatives. pleiades.onlinemetu.edu.trchemicalbook.comresearchgate.net Researchers are continuously exploring new catalytic systems, including the use of transition metals and organocatalysts, to achieve efficient and selective syntheses. scielo.org.za The development of enantioselective synthesis methods to produce optically pure compounds is also a significant area of investigation, as the stereochemistry of these molecules can be crucial for their biological activity. semanticscholar.orgresearchgate.netmetu.edu.tr
Another major research thrust is the evaluation of the biological and pharmacological properties of these compounds. A substantial body of literature highlights the potential of tetrahydrobenzofuran derivatives as antimicrobial and anticancer agents. researchgate.netsemanticscholar.orgfoliamedica.bgrsc.org The modular nature of the scaffold allows for the systematic modification of its structure to optimize these biological activities. This structure-activity relationship (SAR) analysis is a critical component of the drug discovery process. mdpi.com
Beyond medicinal chemistry, the unique properties of the tetrahydrobenzofuran scaffold are being explored for applications in other areas. While still an emerging field, there is interest in the potential use of these compounds in material science. The versatility of the core structure suggests that it could be incorporated into novel polymers or other advanced materials.
Interactive Data Table: Selected Research on Tetrahydrobenzofuran Derivatives
| Derivative/Study Focus | Key Finding |
| 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates | Synthesis conditions optimized using alkyl 3-bromo-3-nitroacrylates and cyclic СН-acids. pleiades.online |
| Enantioselective synthesis of 4,5,6,7-tetrahydro-4-oxobenzofuran-5-yl acetate | Chemoenzymatic methods were successfully used to synthesize both enantiomers. metu.edu.tr |
| 3-(substitutedphenyl)-6,6-dimethyl-2-(substitutedphenylcarbonyl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one derivatives | A base-catalyzed one-pot protocol was developed for their effective preparation. researchgate.net |
| Azide group containing tetrahydrobenzofuran derivatives | Synthesized and evaluated for their anticancer activity, with some derivatives showing promising results. foliamedica.bg |
| Indeno[1,2-b]benzofuran derivatives | Synthesized using tetra-propylammonium bromide (TPAB) as an efficient and recoverable organocatalyst. scielo.org.za |
Structure
2D Structure
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-4-8-7(3-1)5-6-9-8/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVAGNVTZICLNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4,5,6,7 Tetrahydro 1 Benzofuran and Its Functionalized Analogues
Classical and Conventional Approaches to the Tetrahydrobenzofuran Ring System
Conventional methods for constructing the 4,5,6,7-tetrahydro-1-benzofuran framework have traditionally relied on well-established organic reactions, including cyclizations, reductions of aromatic precursors, and sequential multi-step syntheses.
Cyclization Reactions for Core Formation
The formation of the fused furan (B31954) ring onto a cyclohexane (B81311) precursor is a cornerstone of classical synthesis for this heterocyclic system. A prominent method involves the reaction of cyclic 1,3-dicarbonyl compounds, such as cyclohexane-1,3-dione or its 5,5-dimethyl derivative (dimedone), with various electrophilic partners.
One-pot syntheses have been developed that utilize the reaction between dimedone, phenacyl bromides, and aromatic aldehydes. rkkothari.in This multicomponent approach proceeds through the initial formation of an arylidene intermediate from dimedone and the aldehyde, followed by reaction with a pyridinium (B92312) ylide generated from the phenacyl bromide. rkkothari.in Another effective strategy involves the reaction of cyclic β-diketones with α-haloketones or their equivalents. For instance, the synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates has been optimized through the reaction of alkyl 3-bromo-3-nitroacrylates with cyclohexane-1,3-dione or dimedone. pleiades.onlineresearchgate.net This reaction, often conducted in methanol (B129727) with a base like potassium acetate (B1210297), provides good yields of the desired functionalized tetrahydrobenzofurans. researchgate.net A specific synthesis of (2S,3R)-3-(2-Bromophenyl)-2-nitro-2,3,6,7-tetrahydro-1-benzofuran-4(5H)-one is achieved by reacting cyclohexane-1,3-dione with (E)-1-bromo-2-(2-bromo-2-nitrovinyl)benzene. iucr.org
| Reactant A | Reactant B | Key Reagents/Conditions | Product Type | Reference |
| Cyclohexane-1,3-dione | Alkyl 3-bromo-3-nitroacrylates | Methanol, Potassium acetate | 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates | pleiades.onlineresearchgate.net |
| Dimedone | Phenacyl bromide & Aromatic aldehyde | Pyridine, Et3N, Acetonitrile | 2,3-Disubstituted-4-oxo-tetrahydro-1-benzofurans | rkkothari.in |
| Cyclohexane-1,3-dione | (E)-1-bromo-2-(2-bromo-2-nitrovinyl)benzene | Organic Catalyst, DIPEA, CHCl3 | 3-Aryl-2-nitro-tetrahydro-1-benzofuran-4-one | iucr.org |
| Cyclohexenone derivatives | Benzoquinone | Acetic Acid, Toluene | Fused Benzofuran (B130515) systems | d-nb.info |
Reduction of Precursors to Achieve Tetrahydrobenzofuran Moiety
Another fundamental approach to obtaining the tetrahydrobenzofuran scaffold involves the reduction of a corresponding benzofuran. This method is particularly useful when the aromatic precursor is more readily accessible. The saturation of the benzene (B151609) ring of a benzofuran molecule yields the this compound core. A common synthetic route involves the reduction of a nitro-substituted precursor, which is then followed by cyclization to form the final ring system. This reduction is a critical step in transforming the electronic and structural nature of the precursor to achieve the desired saturated carbocyclic portion of the molecule.
Multi-step Reaction Sequences in Target Synthesis
Complex functionalized analogues of this compound often necessitate multi-step reaction sequences. These syntheses allow for the precise installation of various functional groups and the control of stereochemistry.
A chemoenzymatic method has been reported for the enantioselective synthesis of 4,5,6,7-tetrahydro-4-oxo-benzofuran-5-yl acetate. metu.edu.trresearchgate.net This process starts with 6,7-dihydrobenzofuran-4(5H)-one, which undergoes a series of transformations, including enzyme-mediated reactions, to produce enantiomerically enriched products. researchgate.net Such multi-step approaches provide access to chiral building blocks that are valuable in pharmaceutical research. researchgate.net
Another example is the synthesis of 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid, which is prepared from its corresponding ethyl ester, ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate. chemicalbook.com This simple hydrolysis step is a common transformation at the end of a longer synthetic sequence to unmask a carboxylic acid functional group. Furthermore, one-pot, multi-component reactions, as described previously, can be considered a type of telescoped multi-step sequence where intermediates are not isolated. rkkothari.in
Catalytic Strategies in Tetrahydrobenzofuran Synthesis
The development of catalytic methods has revolutionized the synthesis of heterocyclic compounds, including this compound. These strategies often offer higher efficiency, milder reaction conditions, and better atom economy compared to classical methods.
Metal-Catalyzed Cyclization and Coupling Reactions
Transition metals, particularly palladium and copper, are widely used to catalyze the formation of the benzofuran ring system. nih.gov While many examples focus on the synthesis of aromatic benzofurans, these principles can be extended to their saturated analogues. For instance, intramolecular Heck reactions, a type of palladium-catalyzed cyclization, can be employed to construct the furan ring. nih.gov
Copper-catalyzed cyclization reactions have also been developed for the synthesis of related dihydrofuran derivatives, showcasing the utility of this metal in forming the heterocyclic ring. ccspublishing.org.cn The synthesis of starting materials for more complex tetrahydrobenzofurans can also be achieved using palladium-catalyzed reactions. researchgate.net For example, Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, is a powerful palladium-catalyzed method for creating the benzofuran core, which can then be further modified or reduced. d-nb.info
Hydrogenation Methodologies Utilizing Palladium Catalysts
Palladium catalysts are exceptionally effective for hydrogenation reactions. google.com In the context of this compound synthesis, palladium on carbon (Pd/C) is a common catalyst used to reduce the aromatic ring of a benzofuran precursor to the corresponding tetrahydrobenzofuran. This selective hydrogenation is a key step in converting readily available aromatic compounds into their saturated counterparts. The process involves the use of hydrogen gas in the presence of the palladium catalyst. The efficiency and selectivity of these catalysts are crucial, and significant research has gone into optimizing the catalyst support and reaction conditions for various hydrogenation processes, including those in industrial applications. google.comgoogle.com
| Catalyst Type | Reaction | Substrate Type | Product Feature | Reference |
| Palladium | Intramolecular Heck Reaction | Aryl halide with alkene tether | Furan ring formation | nih.gov |
| Palladium/Copper | Sonogashira Coupling / Cyclization | o-Iodoanisoles and terminal alkynes | Benzofuran core synthesis | d-nb.info |
| Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | Benzofuran | Saturation of benzene ring | |
| Copper | Cyclization | 1-Aryl-1-cycloalcohols and 1,3-Dicarbonyls | Dihydrofuran ring formation | ccspublishing.org.cn |
Chemoenzymatic and Biocatalytic Routes to Enantiomerically Pure Tetrahydrobenzofuran Derivatives
The demand for enantiomerically pure pharmaceuticals has spurred the development of chemoenzymatic and biocatalytic methods for the synthesis of chiral building blocks. These approaches leverage the high selectivity of enzymes to achieve stereocontrol that is often challenging to accomplish through traditional chemical synthesis alone.
Enzyme-mediated kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture. This technique relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer at a much higher rate than the other, allowing for the isolation of both the unreacted enantiomer and the transformed product in high enantiomeric purity. numberanalytics.com
Lipases are a class of enzymes frequently employed for the kinetic resolution of racemic alcohols and esters due to their broad substrate tolerance and high enantioselectivity. nih.gov In the context of tetrahydrobenzofuran scaffolds, lipases have been successfully used in the kinetic resolution of racemic α'-acetoxy enones. Through enzyme-mediated hydrolysis, these racemic acetates can be resolved to yield optically active α'-hydroxy and α'-acetoxy enones, which are valuable chiral synthons for further synthetic transformations. mdpi.comresearchgate.net For instance, the chemoenzymatic synthesis of both enantiomers of 4,5,6,7-tetrahydro-4-oxo-benzofuran-5-yl acetate and its corresponding hydroxy derivative has been achieved using this methodology. mdpi.comnih.gov The process typically involves an initial chemical step, such as manganese(III) acetate-mediated acetoxylation of a 6,7-dihydrobenzofuran-4(5H)-one precursor, followed by the enzymatic resolution. mdpi.comnih.gov
The choice of enzyme, solvent, and pH can significantly influence the efficiency and enantioselectivity of the resolution. Studies on the kinetic resolution of racemic 4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-5-yl acetate have shown that lipases from various sources, such as Pseudomonas and Candida species, exhibit high enantioselectivity under specific conditions. nih.govresearchgate.net
Beyond kinetic resolution, biocatalysis offers pathways for the direct stereoselective synthesis of functionalized tetrahydrobenzofuran derivatives. A notable example is the enantioselective synthesis of 4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-5-ol and its acetate derivative. nih.govresearchgate.net This was reported as the first-time synthesis of these optically pure compounds, highlighting the potential of biotechnological methods to access novel chiral molecules. nih.govresearchgate.net
The process often starts with a chemical synthesis to create a racemic precursor, such as 4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-5-yl acetate, which is then subjected to enzymatic hydrolysis. researchgate.net Lipases have demonstrated high enantioselectivity in this hydrolysis, preferentially acting on one enantiomer to yield the corresponding optically active alcohol. nih.govresearchgate.net The reaction conditions, including pH and the solvent system, are critical for achieving high enantiomeric excess (ee). For example, in the hydrolysis of racemic 4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-5-yl acetate, lipases from Hog Pancreas (HPL), Porcine Pancreatic (PPL), Rhizopus niveus (RNL), and Pseudomonas cepacia (PCL) displayed high enantioselectivity at a pH of 7. researchgate.netrkkothari.in
The following table summarizes the results of lipase-catalyzed hydrolysis of racemic 4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-5-yl acetate in different solvent systems at pH 7.
| Entry | Enzyme | Solvent | Conversion (%) | ee (%) of (+)-4 | E value |
|---|---|---|---|---|---|
| 1 | PPL | DMSO | 24 | 81 | 11 |
| 2 | HPL | DMSO | 29 | 62 | 6 |
| 3 | RNL | DMSO | 32 | 56 | 5 |
| 4 | PCL | DMSO | 35 | 49 | 4 |
Data sourced from Zerenler Çalışkan Z, Ay E. Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. JOTCSA. 2018;5(3):1221-32. researchgate.net
Diels-Alder Reactions in the Construction of Fused Tetrahydrobenzofuran Systems
The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for the construction of six-membered rings. nih.gov This methodology has been effectively applied to the synthesis of tetrahydrobenzofuran systems, offering a reliable route to form the fused carbocyclic ring with good regio- and stereochemical control.
One strategy involves the use of vinyl furans as the diene component, which react with various dienophiles to construct the tetrahydrobenzofuran core. nih.gov This approach allows for the formation of the C4-C5, C5-C6, or C6-C7 bond of the tetrahydrobenzofuran ring system, depending on the specific reactants and reaction design. nih.gov For instance, the reaction of 2-vinylbenzofurans with dienophiles can provide access to functionalized tetrahydrodibenzofurans.
The hetero-Diels-Alder reaction, where one or more heteroatoms are part of the diene or dienophile, also provides a pathway to heterocyclic systems. While less directly applied to the carbocyclic ring of tetrahydrobenzofuran, the underlying principles of cycloaddition are central to many advanced synthetic strategies.
Emerging and Novel Synthetic Approaches for this compound Scaffolds
The development of novel and efficient synthetic methods for complex molecules is a continuous endeavor in organic chemistry. For the this compound scaffold, several emerging strategies have been reported that offer advantages in terms of atom economy, operational simplicity, and the ability to generate molecular diversity.
One-Pot and Multicomponent Reactions: One-pot syntheses and multicomponent reactions (MCRs) have gained significant attention as they allow for the construction of complex molecules from simple starting materials in a single synthetic operation, avoiding the need for isolation of intermediates. rkkothari.in A base-catalyzed, one-pot protocol has been described for the synthesis of 3-(substituted-phenyl)-6,6-dimethyl-2-(substituted-phenylcarbonyl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one derivatives. rkkothari.in This reaction involves the condensation of dimedone, various phenacyl bromides, and substituted aromatic aldehydes. rkkothari.in Similarly, the synthesis of azide-functionalized tetrahydrobenzofuran derivatives has been achieved through multicomponent reactions. nih.gov
Cascade Reactions: Cascade reactions, where a single event triggers a series of subsequent transformations, provide an elegant and efficient means to build molecular complexity. A novel synthesis of highly substituted tetrahydrobenzofurans has been developed via a cascade reaction involving a silyloxyallyl cation intermediate. nih.gov This process, initiated by a catalytic amount of a Brønsted acid, involves the nucleophilic capture of the reactive intermediate by a silylenolate, followed by a Paal-Knorr cyclization to construct the tetrahydrobenzofuran core in a single step. nih.gov The presence of water, in the form of a hydronium ion, has been suggested to play a crucial role in facilitating the final furan cyclization. nih.gov
Novel Catalytic Systems: The exploration of new catalytic systems continues to push the boundaries of synthetic chemistry. While many classical methods for benzofuran synthesis rely on established catalysts, research into modern catalytic systems, including transition metal catalysts and organocatalysts, is ongoing. numberanalytics.com For instance, a one-pot synthesis of methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates has been achieved through the reaction of dihydroresorcinol or dimedone with methyl 3-bromo-3-nitroacrylate in the presence of potassium acetate. researchgate.net
Reactivity and Mechanistic Studies of 4,5,6,7 Tetrahydro 1 Benzofuran Derivatives
Oxidation Reactions and Product Characterization
The oxidation of 4,5,6,7-tetrahydro-1-benzofuran derivatives can lead to a variety of products, depending on the oxidizing agent and the substitution pattern of the starting material. For instance, the aldehyde group in 4,5,6,7-tetrahydrobenzofuran-4-carbaldehyde (B38875) can be oxidized to a carboxylic acid. Similarly, This compound-4-amine (B1602795) hydrochloride can be oxidized to form the corresponding ketones or aldehydes.
The oxidation of alkyl-substituted tetrahydrobenzofurans with m-chloroperbenzoic acid has been studied in detail. montana.edu The reaction proceeds through an initial epoxidation of the furan (B31954) ring, followed by ring opening to form a cis-enedione. This intermediate can then undergo a Baeyer-Villiger oxidation. montana.edu In some cases, a third equivalent of the oxidizing agent can lead to further oxidation. montana.edu
Dimethyldioxirane has also been employed as an oxidizing agent. researchgate.net For example, the oxidation of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides with alkaline hydrogen peroxide (Weitz−Scheffer oxidation) yields N-(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)benzamides. researchgate.net These products can be further transformed into 2-hydroxy-2-(4-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)cyclohexane-1,3-diones using dimethyldioxirane. researchgate.net
Manganese(III) acetate (B1210297) has been utilized for the acetoxylation of 6,7-dihydrobenzofuran-4(5H)-one derivatives, leading to the formation of 4,5,6,7-tetrahydro-4-oxo-benzofuran-5-yl acetates. researchgate.netmetu.edu.tr
Table 1: Examples of Oxidation Reactions
| Starting Material | Oxidizing Agent | Product | Reference |
| 4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde | Generic Oxidizing Agent | 4,5,6,7-Tetrahydrobenzofuran-4-carboxylic acid | |
| This compound-4-amine hydrochloride | Potassium permanganate (B83412) or chromium trioxide | Corresponding ketones or aldehydes | |
| Alkyl substituted tetrahydrobenzofurans | m-Chloroperbenzoic acid | cis-Enedione (intermediate) | montana.edu |
| N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides | Alkaline hydrogen peroxide | N-(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)benzamides | researchgate.net |
| 6,7-Dihydrobenzofuran-4(5H)-one derivatives | Manganese(III) acetate | 4,5,6,7-Tetrahydro-4-oxo-benzofuran-5-yl acetates | researchgate.netmetu.edu.tr |
Reduction Reactions and Functional Group Transformations
The reduction of functional groups on the this compound core is a common strategy for derivatization. The aldehyde group of 4,5,6,7-tetrahydrobenzofuran-4-carbaldehyde can be reduced to the corresponding alcohol, 4,5,6,7-tetrahydrobenzofuran-4-methanol. Similarly, the amine group in this compound-4-amine hydrochloride can be further modified through reduction reactions. The synthesis of this amine often involves the reduction of a nitro precursor followed by cyclization.
The reduction of ketone functionalities is also a key transformation. For example, the Wolff-Kishner reduction of a polyheterocyclic structure derived from a tetrahydroindole, a close analog of tetrahydrobenzofuran, was selective for one ketone group. nih.gov
Table 2: Examples of Reduction Reactions
| Starting Material | Reducing Agent/Reaction | Product | Reference |
| 4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde | Generic Reducing Agent | 4,5,6,7-Tetrahydrobenzofuran-4-methanol | |
| Nitro precursor | Hydrogen gas with palladium catalyst | This compound-4-amine |
Substitution Reactions and Regioselectivity
The this compound scaffold can undergo various substitution reactions. The amine group in this compound-4-amine hydrochloride can participate in nucleophilic substitution reactions. Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce various functional groups.
Electrophilic substitution reactions can also occur on the furan ring, leading to a range of substituted derivatives. For instance, Friedel-Crafts acylation of benzofuran (B130515) derivatives has been reported. researchgate.net The regioselectivity of these reactions is influenced by the electronic properties of the heterocyclic system. researchgate.net Theoretical calculations have shown that the C(2) position of benzofused thieno[3,2-b]furans, which are structurally related to tetrahydrobenzofurans, is exceptionally reactive towards electrophiles. researchgate.net
Nucleophilic and Electrophilic Reactivity of the Tetrahydrobenzofuran Core
The reactivity of the tetrahydrobenzofuran core is characterized by both nucleophilic and electrophilic character. The furan ring is generally susceptible to electrophilic attack. researchgate.net Theoretical studies on related benzofused thieno[3,2-b]furans indicate that the heterocyclic system's reactivity towards electrophiles is a key feature. researchgate.net
Conversely, the introduction of electron-withdrawing groups can render the ring system susceptible to nucleophilic attack. For example, in the reaction of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with an amine, the nucleophile attacks the electron-deficient C-7 position. semanticscholar.orgrsc.org The reactivity of the core can be fine-tuned by the substituents present on the ring. researchgate.net
Condensation Reactions Involving Functionalized Tetrahydrobenzofurans
Functionalized 4,5,6,7-tetrahydro-1-benzofurans are valuable synthons in condensation reactions for the construction of more complex heterocyclic systems. The condensation of 1,3-dicarbonyl compounds is a common method for the synthesis of the tetrahydrobenzofuran ring itself. nih.govresearchgate.net For example, 4-oxotetrahydrobenzofurans can be synthesized from the condensation of 1,4-diketones. nih.gov
Multicomponent reactions often utilize tetrahydrobenzofuran precursors. A base-catalyzed, one-pot reaction of aromatic aldehydes, phenacyl bromides, and dimedone produces 3-(substitutedphenyl)-6,6-dimethyl-2-(substitutedphenylcarbonyl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one derivatives. rkkothari.in Another example is the synthesis of analogous compounds through condensation reactions between an amine and a benzofuran derivative.
Investigation of Reaction Mechanisms for Derivatization
Understanding the reaction mechanisms is crucial for controlling the outcome of derivatization reactions. For the oxidation of alkyl-substituted tetrahydrobenzofurans with m-chloroperbenzoic acid, a detailed mechanistic scheme has been proposed. montana.edu This involves the initial formation of an epoxide, followed by ring opening to a cis-enedione, which then undergoes a Baeyer-Villiger oxidation. montana.edu
In the synthesis of 3-substituted benzofurans, a transition metal-free intermolecular radical coupling reaction has been developed. nih.gov The mechanism involves heteroatom anions acting as super-electron-donors to initiate the radical process. nih.gov
Theoretical calculations, such as Density Functional Theory (DFT), are valuable tools for elucidating reaction mechanisms. researchgate.netmdpi.com For instance, DFT has been used to study the nucleophilic behavior of benzofused thieno[3,2-b]furans and to understand the reactivity of various sites in a molecule. researchgate.netmdpi.com These computational studies can help predict the most likely reaction pathways and explain the observed regioselectivity. semanticscholar.orgrsc.org
Advanced Spectroscopic and Structural Characterization of 4,5,6,7 Tetrahydro 1 Benzofuran Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnist.govontosight.aispectrabase.com
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering profound insights into molecular structure. For derivatives of 4,5,6,7-tetrahydro-1-benzofuran, ¹H and ¹³C NMR are fundamental for confirming the core structure, while two-dimensional techniques provide further clarity on complex connectivities. ontosight.ai
Proton NMR (¹H NMR) Analysis
Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of a this compound derivative, distinct signals are expected for the protons on the furan (B31954) ring and the tetrahydro-substituted benzene (B151609) ring.
For instance, in a study of 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl, the aromatic proton spectra were noted to be very similar to related compounds, with only slight shifts in their chemical values. researchgate.net The protons on the furan ring typically appear in the aromatic region of the spectrum, while the protons of the saturated cyclohexane (B81311) ring will be found in the upfield aliphatic region. The specific chemical shifts and coupling patterns are highly dependent on the substitution pattern of the molecule.
| Proton Type | Typical Chemical Shift (ppm) |
| Furan Ring Protons | Aromatic Region |
| Tetrahydro Ring Protons | Aliphatic Region |
This table provides a generalized overview. Actual chemical shifts can vary based on substituents.
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. careerendeavour.com The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of attached atoms. careerendeavour.com In a typical this compound derivative, the carbons of the furan ring will resonate at lower field (higher ppm values) compared to the sp³ hybridized carbons of the tetrahydro portion.
For example, the ¹³C NMR spectrum of phenanthrene, a polycyclic aromatic hydrocarbon, shows ten distinct signals, indicating its number of unique carbon environments. careerendeavour.com Similarly, for a substituted this compound, the number of signals will correspond to the number of chemically non-equivalent carbon atoms. The carbonyl carbon in a ketone derivative, for instance, would appear at a characteristic downfield shift (around 190-220 ppm). careerendeavour.com
| Carbon Type | Typical Chemical Shift (ppm) |
| Furan Ring Carbons | ~110-160 |
| Tetrahydro Ring Carbons | ~20-40 |
| Carbonyl Carbon (if present) | ~190-220 |
This table provides a generalized overview. Actual chemical shifts can vary based on substituents.
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.
HMBC, for example, reveals correlations between protons and carbons that are separated by two or three bonds. In the analysis of a dihydrobenzofuran derivative, key HMBC cross-peaks confirmed the proposed structure by showing correlations between the dihydrofuran protons and the quaternary aromatic carbons. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to determine the stereochemistry of these compounds by identifying protons that are close in space. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisnist.govontosight.ai
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. ontosight.ai High-resolution mass spectrometry (HRMS) is particularly valuable for validating the molecular formula of a compound.
For a derivative like methyl 6-(4-fluorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate, HRMS can be used to confirm the molecular formula by identifying the [M+H]⁺ peak at a specific m/z value. The fragmentation pattern observed in the mass spectrum provides clues about the different structural motifs within the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov This technique is widely used for the analysis of volatile and semi-volatile compounds. In the context of this compound derivatives, GC-MS can be used to separate different components of a mixture and to identify them based on their mass spectra. thegoodscentscompany.commolport.com
The NIST WebBook provides mass spectral data for compounds like 3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran, which serves as a reference for identification. nist.gov The Human Metabolome Database also contains experimental GC-MS data for related compounds like (R)-Menthofuran. hmdb.ca
Infrared (IR) Spectroscopy for Functional Group Identificationnist.govontosight.ai
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ontosight.ai Different functional groups absorb IR radiation at characteristic frequencies, providing a "fingerprint" of the molecule.
For a this compound derivative containing a ketone and an ester group, such as methyl 6-(4-fluorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate, the IR spectrum would show characteristic absorption peaks for the ester C=O stretch (around 1700 cm⁻¹) and the ketone C=O stretch (around 1650 cm⁻¹). The NIST Chemistry WebBook also provides IR spectral data for related compounds, which can be used for comparison. nist.gov
| Functional Group | Typical IR Absorption (cm⁻¹) |
| C-O-C (ether in furan ring) | ~1000-1300 |
| C=C (furan ring) | ~1500-1600 |
| C-H (aliphatic) | ~2850-3000 |
| C=O (ketone) | ~1650-1725 |
| C=O (ester) | ~1700-1750 |
This table provides a generalized overview. Actual absorption frequencies can vary based on the molecular environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within this compound compounds. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the presence of chromophores within the molecule.
In studies of benzofuran (B130515) derivatives, UV-Vis spectroscopy, often coupled with theoretical calculations like Time-Dependent Density Functional Theory (TD-DFT), helps in understanding their electronic properties. For instance, the UV-Vis absorption spectrum for a novel benzofuran derivative, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP), was analyzed using both experimental and theoretical methods. semanticscholar.org The experimental spectrum in cyclohexane showed a maximum absorption at 355 nm, which corresponds to the transition from the HOMO to the LUMO. semanticscholar.org Theoretical calculations predicted an intense electronic transition at 298 nm, showing good agreement with the experimental data. semanticscholar.org The energy gap between the HOMO and LUMO for this compound was calculated to be 3.732 eV, indicating its chemical reactivity and the potential for intramolecular charge transfer. rsc.org
The electronic absorption spectra are typically recorded using a spectrophotometer with quartz cells over a range of 200–900 nm. semanticscholar.org The specific λmax values are influenced by the solvent and the substituents attached to the tetrahydrobenzofuran core.
Table 1: Experimental and Theoretical UV-Vis Absorption Data for a Benzofuran Derivative (HMBPP)
| Method | Solvent | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Transition |
|---|---|---|---|---|---|
| Experimental semanticscholar.org | Cyclohexane | 355 | - | - | HOMO → LUMO |
Data derived from studies on a complex benzofuran derivative, providing insight into the electronic transitions applicable to the benzofuran class of compounds.
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
The this compound scaffold consists of a planar furan ring fused to a non-planar, saturated six-membered carbocyclic ring. This saturated ring introduces significant conformational flexibility. X-ray diffraction studies on various derivatives have revealed specific conformational preferences. For example, in methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, the tetrahydropyridine (B1245486) ring adopts a distorted envelope conformation. Similarly, in other derivatives, the pyran rings of tetracyclic dipetalactones adopt a distorted sofa conformation. researchgate.net
Crystal structure analysis also elucidates intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding and π-π stacking. In some benzofuran derivatives, molecules are linked by intermolecular O-H···O hydrogen bonds. researchgate.net In others, flattened herringbone arrangements are observed, with π-π stacking interactions characterized by centroid-to-centroid distances of approximately 3.66 Å. The structure of specific chiral tetrahydrobenzofuran derivatives, such as compound 4f from a multicomponent reaction, has been unambiguously assigned using X-ray crystallography. benthamdirect.comrkkothari.in
Table 2: Crystallographic and Conformational Data for Tetrahydrobenzofuran Derivatives
| Compound Feature | Observation | Significance | Source(s) |
|---|---|---|---|
| Tetrahydro Ring Conformation | Distorted envelope or sofa conformation | Influences molecular shape and potential biological interactions | researchgate.net |
| Intermolecular Interactions | O-H···O hydrogen bonds; π-π stacking | Stabilizes the crystal lattice structure | researchgate.net |
| π-π Stacking Distance | ~3.66 Å (centroid-to-centroid) | Indicates significant intermolecular orbital overlap |
Chromatographic Techniques for Compound Separation and Purity Assessment
Chromatography is a fundamental set of techniques used for the separation, isolation, and purity assessment of this compound compounds. und.eduresearchgate.net The choice of chromatographic method depends on the volatility, polarity, and scale of the separation required.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method widely used to monitor the progress of reactions, identify compounds, and assess the purity of a sample. libretexts.org For benzofuran derivatives, TLC is often performed on silica (B1680970) gel plates with an eluent system like hexanes/EtOAc. d-nb.info The separated spots can be visualized under UV light, allowing for a quick check of purity. libretexts.org The retention factor (Rf) value is unique for each compound under specific conditions and can be used for identification purposes. libretexts.org
Gas Chromatography (GC): GC is an analytical technique used to separate and analyze volatile substances. tricliniclabs.com It is frequently employed for the analysis of essential oils, which may contain tetrahydrobenzofuran derivatives like menthofuran. nist.govnist.gov In GC, a sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. und.edu The separation is based on the differential partitioning of components between the two phases. researchgate.net When coupled with mass spectrometry (GC-MS), it provides a powerful tool for the identification of components in a mixture. nist.govnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used for both analytical and preparative scale purification of non-volatile or thermally unstable compounds. researchgate.net It is commonly used to isolate and purify benzofuran derivatives from reaction mixtures. nih.gov The purity of the isolated compound is often determined by HPLC, where a pure substance should ideally show a single peak. researchgate.net Different HPLC methods, such as size-exclusion, ion-exchange, or hydrophobic interaction chromatography, can be employed depending on the properties of the molecules to be separated. tricliniclabs.com For example, tert-butyl (1′,3′-dimethyl-2′,4′,6′-trioxo-1′,3′,4′,6′-tetrahydro-2′H,3H-spiro[benzofuran-2,5′-pyrimidin]-3-yl)carbamate was purified using column chromatography on silica gel with a petroleum ether and ethyl acetate (B1210297) mixture as the eluent. nih.gov The radiochemical purity of labeled benzofuran compounds has been determined using techniques including TLC and paper chromatography. nih.gov
Table 3: Chromatographic Techniques for this compound Compounds
| Technique | Principle | Application | Example | Source(s) |
|---|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | Reaction monitoring, purity assessment, compound identification. | Checking purity of synthesized benzofurans on silica gel plates. | libretexts.orgd-nb.info |
| Gas Chromatography (GC) | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of volatile derivatives like menthofuran, identification of essential oil components. | Analysis of 4,5,6,7-tetrahydro-3,6-dimethylbenzofuran. | nist.govnist.gov |
Computational and Theoretical Investigations on 4,5,6,7 Tetrahydro 1 Benzofuran
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. nih.govscispace.com This method calculates the total energy of a system based on its electron density, offering a balance between accuracy and computational cost. scispace.com For the 4,5,6,7-tetrahydro-1-benzofuran scaffold, DFT studies are crucial for optimizing the molecular geometry to find the most stable conformation.
Research on related benzofuranone derivatives utilizes DFT, often with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets like 6-311++G(d,p). rsc.orgresearchgate.net This level of theory is employed to calculate optimized geometric parameters (bond lengths and angles), which show good agreement with experimental data from techniques like X-ray diffraction. mdpi.com The total energy computed through these methods confirms the stability of the molecular structure. rsc.orgsemanticscholar.org For instance, in a comparative study of potential products, the compound with the lower computed total energy is identified as the more stable and likely product. rsc.orgrsc.org Thermodynamic properties are also calculated at different temperatures to further understand the compound's stability. rsc.orgsemanticscholar.org
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability (ionization potential), while the LUMO energy relates to its electron-accepting ability (electron affinity). The energy gap between the HOMO and LUMO (Egap) is a critical indicator of molecular stability; a larger gap implies lower reactivity and higher stability. rsc.orgrsc.org
For benzofuran (B130515) systems, DFT calculations are used to determine the energies of these orbitals. sciencepub.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). rsc.orgorientjchem.org These parameters provide a quantitative measure of the molecule's reactivity. For example, studies on benzofuran derivatives show that the HOMO is typically localized over the benzofuran ring system, indicating it as the primary site for electrophilic attack, while the LUMO is distributed similarly, highlighting its electron-accepting regions. researchgate.netsciencepub.net
Table 1: Representative Frontier Molecular Orbital Data for a Benzofuran Derivative (Data based on a related compound, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine, as an example of FMO analysis in this class of molecules). rsc.org
| Parameter | Value (eV) |
| EHOMO | -5.5262 |
| ELUMO | -2.0231 |
| Energy Gap (Egap) | 3.5031 |
| Ionization Potential (I) | 5.5262 |
| Electron Affinity (A) | 2.0231 |
| Hardness (η) | 1.7515 |
| Electronegativity (χ) | 3.7746 |
| Electrophilicity Index (ω) | 4.0708 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is colored-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with near-zero potential. mdpi.comnih.gov
For benzofuran derivatives, MEP analysis, typically performed at the B3LYP/6-311G** level, reveals that the most negative potential is concentrated around the oxygen atoms (both in the furan (B31954) ring and any carbonyl groups), identifying them as primary sites for electrophilic interaction. researchgate.netnih.gov Conversely, the hydrogen atoms of the molecule are characterized by positive potential, making them potential sites for nucleophilic interaction. researchgate.net This visual guide is instrumental in understanding hydrogen bonding interactions and how the molecule might interact with a biological receptor. uni-muenchen.denih.gov
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, delocalization of electron density, and hyperconjugative interactions within a molecule. semanticscholar.orgresearchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. orientjchem.org
Table 2: Example of NBO Analysis for a Benzofuran Derivative (Data based on a related compound, 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, (R)-, as an example of NBO analysis). researchgate.net
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) O10 | σ(C2-O9) | 42.10 | n → σ |
| π(C3-C4) | π(C5-C6) | 20.50 | π → π |
| π(C5-C6) | π(C7-C8) | 18.75 | π → π |
Prediction of Spectroscopic Properties through Quantum Chemical Calculations
Quantum chemical calculations, particularly DFT and Time-Dependent DFT (TD-DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules. researchgate.net Theoretical calculations of vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be performed and compared with experimental data to confirm the molecular structure. rsc.orgsemanticscholar.org
For benzofuran derivatives, DFT methods like B3LYP/6-311++G(d,p) are used to calculate the vibrational spectra. researchgate.net The calculated frequencies often show a high correlation with experimental FT-IR spectra after applying a suitable scaling factor. rsc.org Similarly, the Gauge-Including Atomic Orbital (GIAO) method is employed to predict 1H and 13C NMR chemical shifts, which also align well with experimental findings. rsc.org TD-DFT calculations can predict the electronic absorption wavelengths (λmax) in both the gas phase and in different solvents (using models like PCM), providing insights into the electronic transitions responsible for the observed UV-Vis absorption bands. researchgate.netsemanticscholar.org
Topological Analyses for Electron Density Distribution and Bonding Characteristics
Topological analysis of electron density provides a deeper understanding of the bonding characteristics and non-covalent interactions within a molecule. nih.gov Methods such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are used to analyze the electron density obtained from DFT calculations. researchgate.netresearchgate.net
ELF and LOL: These functions reveal regions of high electron localization, which correspond to chemical bonds and lone pairs, providing a clear picture of the bonding pattern.
RDG: This analysis is particularly useful for identifying and visualizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, which are crucial for molecular packing in crystals and interactions with biological targets. researchgate.net The analysis generates surfaces where colors indicate the type of interaction (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions).
For benzofuran derivatives, these topological analyses are used to predict and characterize the localization of bonds and lone pairs and to understand the nature of intramolecular and intermolecular interactions that govern the compound's physical and chemical properties. researchgate.netdntb.gov.ua
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
To explore the potential of this compound and its analogs as therapeutic agents, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict how a small molecule (ligand) might bind to a biological target, such as a protein or enzyme. researchgate.netals-journal.com
Molecular Docking: This method predicts the preferred orientation of a ligand within the binding site of a target protein and estimates the binding affinity (often as a docking score or binding energy). als-journal.comphyschemres.org Software like AutoDock Vina is commonly used for this purpose. researchgate.net For benzofuran derivatives, docking studies help identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the target's active site, guiding the design of more potent inhibitors. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to study the dynamic stability of the ligand-protein complex over time. nih.gov Using software like GROMACS, these simulations model the movements of atoms in the complex, providing insights into the flexibility of the ligand and protein and the stability of their interactions. The analysis of trajectories, including Root Mean Square Deviation (RMSD), helps to confirm that the ligand remains stably bound within the active site, reinforcing its potential as an effective inhibitor. physchemres.orgnih.gov
Natural Occurrence and Biosynthetic Relevance of Tetrahydrobenzofuran Derivatives
Isolation and Identification of Tetrahydrobenzofuran Structures from Botanical Sources
The tetrahydrobenzofuran moiety is a core structural feature in a variety of natural products isolated from the plant kingdom. These compounds are particularly prevalent in higher plant families such as Asteraceae, Lauraceae, Annonaceae, and Meliaceae. nih.govmdpi.com The isolation and structural elucidation of these derivatives often involve chromatographic techniques followed by spectroscopic analysis.
From the leaves of Toussaintia orientalis (Annonaceae), researchers have isolated a cinnamoylhydrobenzofuranoid named toussaintine D (N-cinnamoyl-2-amino-4-hydroxy-7-oxo-2,3,8,9-tetrahydrobenzofuran). nih.gov Its structure was established through the analysis of spectroscopic data. nih.gov Similarly, an ethanol (B145695) extract from the leaves of Ocotea heterochroma, a plant native to the Andes, yielded three new tetrahydrobenzofuran-6(2H)-one-type neolignans: heterochromins A, B, and C. acs.org Their chemical structures were determined using spectroscopic methods. acs.org Somatic embryos of Ocotea catharinensis have also been identified as a unique source of tetrahydrobenzofuran neolignans, including 5'-methoxy-porosin and armenin B. unesp.br
The Asteraceae family is another significant source. For instance, phytochemical investigation of Senecio giganteus flowers led to the isolation of 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione. researchgate.net The genus Aglaia (Meliaceae) is known for producing a unique group of compounds featuring a cyclopenta[b]tetrahydrobenzofuran skeleton, with rocaglamide (B1679497) being the parent compound. benthamdirect.com Over 50 naturally occurring derivatives of this type have been identified from this genus. benthamdirect.com
Marine flora also contributes to the diversity of these compounds. The monoterpenoid lactone (–)-loliolide, which has a (6S,7aR)-6-hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one structure, was isolated from the marine alga Sargassum horneri. mdpi.com The isolation process involved extraction with 80% methanol (B129727), followed by sequential fractionation and purification using high-performance centrifugal partition chromatography. mdpi.com
| Compound Name | Botanical Source | Plant Family | Reference |
|---|---|---|---|
| Toussaintine D | Toussaintia orientalis | Annonaceae | nih.gov |
| Heterochromins A, B, C | Ocotea heterochroma | Lauraceae | acs.org |
| 5'-methoxy-porosin, Armenin B | Ocotea catharinensis | Lauraceae | unesp.br |
| 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione | Senecio giganteus | Asteraceae | researchgate.net |
| Rocaglamide and derivatives | Aglaia species | Meliaceae | benthamdirect.com |
| (–)-Loliolide | Sargassum horneri | Sargassaceae | mdpi.com |
Discovery in Zoological and Fungal Species
While more commonly associated with plants, tetrahydrobenzofuran derivatives have also been identified in fungal and, to a lesser extent, zoological species.
The monoterpenoid lactone (–)-loliolide, first found in English Ryegrass, has since been discovered in a wide array of organisms, including marine animals. mdpi.com Clerodane diterpenes, which can feature tetrahydrofuran (B95107) rings as part of their structure, have been found in marine sponges. nih.gov
Fungi are a notable source of complex tetrahydrobenzofurans. The most prominent examples are the aflatoxins, a group of toxic and carcinogenic mycotoxins produced by Aspergillus species such as Aspergillus flavus and Aspergillus parasiticus. researchgate.net Aflatoxins, including aflatoxin B2, are characterized by a pentacyclic skeleton that incorporates a furo[2,3-b]benzofuran (B13948729) moiety, which can be considered a complex derivative of a tetrahydrobenzofuran. researchgate.net Another example from the Aspergillus genus is (+)-azonazine A, a dipeptide with a strained hexacyclic benzofuranoindoline ring system, isolated from the marine-derived fungus Aspergillus insulicola. nih.gov This complex structure contains a tetrahydrobenzofuran core. nih.gov
| Compound Class/Name | Organism Type | Specific Source (Genus/Species) | Reference |
|---|---|---|---|
| (–)-Loliolide | Marine Animal | Not specified | mdpi.com |
| Clerodane Diterpenes | Marine Sponge | Not specified | nih.gov |
| Aflatoxins (e.g., Aflatoxin B2) | Fungus | Aspergillus flavus, Aspergillus parasiticus | researchgate.net |
| (+)-Azonazine A | Fungus | Aspergillus insulicola | nih.gov |
Elucidation of Biosynthetic Pathways Leading to Tetrahydrobenzofuran Analogues
The biosynthesis of tetrahydrobenzofuran derivatives follows diverse pathways depending on the specific class of compound and the organism.
In plants, many tetrahydrobenzofuran neolignans are derived from the general phenylpropanoid pathway. unesp.br This pathway begins with the amino acid L-phenylalanine, which undergoes a series of enzymatic steps to form cinnamyl alcohols. unesp.br These alcohols then give rise to propenylbenzenes and allylbenzenes, which are the putative direct precursors for neolignans. unesp.br Studies on somatic embryos of Ocotea catharinensis have shown that tetrahydrobenzofuran neolignans like 5'-methoxy-porosin are formed through the oxidative coupling of E-isoeugenol and 5'-methoxy-eugenol units. unesp.br This coupling is a regio- and stereospecific process. unesp.br Feeding experiments with 13C-labelled precursors confirmed that L-phenylalanine is incorporated into the neolignan structure and that coniferyl acetate (B1210297) is an intermediate in the biosynthesis. unesp.br
The biosynthesis of sesquiterpenes, which can include tetrahydrobenzofuran structures, starts from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com These precursors are generated through either the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.commdpi.com In plants, the MVA pathway is mainly active in the cytoplasm and endoplasmic reticulum, while the MEP pathway occurs in the plastids. mdpi.com
In fungi, the formation of complex tetrahydrobenzofuran structures can involve different mechanisms. For the biosynthesis of (+)-azonazine A in Aspergillus insulicola, a key step is the oxidative cyclization of the precursor cyclo-(L-Trp–N-methyl-L-Tyr). nih.gov This reaction, which forms the hexacyclic benzofuranoindoline ring system, is catalyzed by a P450 enzyme and involves the formation of two new bonds (one C-C and one C-O) in a stereoselective manner. nih.gov
Structural Diversity and Classification of Naturally Occurring Tetrahydrobenzofurans
Naturally occurring tetrahydrobenzofurans exhibit remarkable structural diversity, arising from different biosynthetic origins and subsequent modifications. They can be broadly classified based on their core skeletons and biosynthetic pathways.
Neolignans : This class, found prominently in the Lauraceae family, is characterized by a C6-C3 (phenylpropanoid) dimer structure. unesp.br The tetrahydrobenzofuran ring is formed by the oxidative coupling of two phenylpropanoid units. Examples include 5'-methoxy-porosin from Ocotea catharinensis and the heterochromins from Ocotea heterochroma. acs.orgunesp.br
Sesquiterpenes and Diterpenes : Derived from the terpenoid pathway, these compounds are composed of three (sesqui-) or four (di-) isoprene (B109036) units. mdpi.com The structural types of sesquiterpenes found in the genus Ferula are dominated by monocyclic and bicyclic skeletons like the daucane-type. mdpi.com Clerodane diterpenes, found in various plants and marine organisms, represent another class where a tetrahydrofuran ring can be part of a larger, complex bicyclic diterpenoid structure. nih.gov
Cyclopenta[b]tetrahydrobenzofurans : This unique group is characteristic of the Aglaia genus (Meliaceae). benthamdirect.com These compounds, often called rocaglamides or flavaglines, feature a distinctive cyclopenta[b]tetrahydrobenzofuran core. benthamdirect.com
Miscellaneous Tetrahydrobenzofurans : This category includes compounds from various sources and biosynthetic origins. (–)-Loliolide, a monoterpenoid lactone, is a widely distributed example found in plants, algae, and marine animals. mdpi.com Fungal metabolites like the aflatoxins possess a highly complex pentacyclic system where the tetrahydrobenzofuran moiety is part of a larger furo[2,3-b]benzofuran structure. researchgate.net Other examples include compounds like toussaintine D, which is an N-cinnamoyl-tetrahydrobenzofuran derivative from Toussaintia orientalis. nih.gov
This structural diversity underscores the varied biosynthetic machinery that has evolved in different organisms to produce this versatile heterocyclic scaffold.
Applications of 4,5,6,7 Tetrahydro 1 Benzofuran As a Synthetic Building Block and Material Precursor
Role in the Synthesis of Complex Organic Molecules
4,5,6,7-Tetrahydro-1-benzofuran is a recognized building block for creating more complex molecular architectures, including those with significant biological activity. smolecule.com It serves as a starting material for furanosesquiterpenes and other heterocyclic compounds like pyrrole. biosynth.com
The versatility of the tetrahydrobenzofuran core is demonstrated in its use to produce a variety of derivatives. For instance, the 4-carbaldehyde derivative is a crucial intermediate in the synthesis of κ-opioid receptor agonists. The core structure is also integral to forming complex hybrid molecules, such as N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, a compound with potential applications in pharmaceutical development due to its antimicrobial and neuroprotective properties. smolecule.com
Furthermore, the scaffold is employed in the synthesis of spiro-compounds. A DMAP-mediated tandem cyclization reaction has been developed to produce tert-butyl (1′,3′-dimethyl-2′,4′,6′-trioxo-1′,3′,4′,6′-tetrahydro-2′H,3H-spiro-[benzofuran-2,5′-pyrimidin]-3-yl)carbamate and its derivatives, showcasing the utility of the benzofuran (B130515) structure in creating complex, multi-ring systems. mdpi.com These synthetic routes often achieve good yields, as detailed in the table below.
| Starting Material Class | Reaction Type | Complex Molecule Synthesized | Yield (%) |
| ortho-Hydroxy α-aminosulfones | Tandem Cyclization | tert-Butyl (1′,3′-dimethyl-2′,4′,6′-trioxo-1′,3′,4′,6′-tetrahydro-2′H,3H-spiro[benzofuran-2,5′-pyrimidin]-3-yl)carbamate (5aa) | 80% mdpi.com |
| ortho-Hydroxy α-aminosulfones | Tandem Cyclization | tert-Butyl (5-fluoro-1′,3′-dimethyl-2′,4′,6′-trioxo-1′,3′,4′,6′-tetrahydro-2′H,3H-spiro-[benzofuran-2,5′-pyrimidin]-3-yl)carbamate (5da) | 80% mdpi.com |
| ortho-Hydroxy α-aminosulfones | Tandem Cyclization | tert-Butyl (7-fluoro-1′,3′-dimethyl-2′,4′,6′-trioxo-1′,3′,4′,6′-tetrahydro-2′H,3H-spiro-[benzofuran-2,5′-pyrimidin]-3-yl)carbamate (5fa) | 70% mdpi.com |
| 3-Bromo-5-substituted-benzofurans & Boronate | Suzuki Coupling | 3-(4-{2-[(Tetrahydro-2H-pyran-4-yl)oxy]ethoxy}phenyl)benzofuran (4a) | 20% jst.go.jp |
| 1,3-Cyclohexanedione & Bromoacetaldehyde | Condensation | 4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde (B38875) | 41-71% |
Scaffold for the Construction of Diverse Heterocyclic Systems
The this compound framework is an excellent scaffold for building a wide array of other heterocyclic systems, particularly those containing nitrogen. nih.govopenmedicinalchemistryjournal.com Its derivatives can be readily transformed into new cyclic structures. For example, N-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]hydroxylamine, synthesized from benzofuran derivatives and hydroxylamine, is used as a reagent in the formation of other nitrogen-containing compounds.
Molecular hybridization techniques leverage the tetrahydrobenzofuran scaffold to create novel molecules with combined functionalities. preprints.org A significant area of research involves fusing the benzofuran core with a pyrazole (B372694) nucleus to synthesize benzofuran-pyrazole hybrids. These hybrids can be further clubbed with other heterocycles like pyridine, pyran, and chromene, demonstrating the modularity of the scaffold. preprints.orgmdpi.com This approach is a key tactic in medicinal chemistry for designing new compounds with potential therapeutic activities. The ability of the nitrogen and oxygen atoms within these resulting structures to interact with biological macromolecules is a key driver for this synthetic effort. preprints.orgmdpi.com
The chemical reactivity of the tetrahydrobenzofuran core allows for various transformations. The aldehyde group of 4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, while the furan (B31954) ring can undergo electrophilic substitution, creating diverse intermediates for further cyclization and functionalization.
Utilization in Polymer Chemistry, Including Dendronized Polymers and Epoxy Resins
The application of this compound itself in polymer chemistry is an emerging area. While derivatives have been noted for their potential in synthesizing polymeric materials, specific, large-scale applications in dendronized polymers and epoxy resins are not yet widely documented in the literature. smolecule.com However, the broader class of furan- and benzofuran-based compounds is significant in polymer science, suggesting potential pathways for the tetrahydro- derivative.
Dendrimers and star-shaped polymers are often built from core molecules like 1,3,5-triazine, which are then functionalized with various reactive arms. acs.orgrsc.org For instance, poly(thioether) dendrimers have been synthesized using a tris-alkene core, which is then built upon in generations. acs.org Given the reactivity of the furan ring in this compound, it could potentially serve as a core or a branching unit in similar macromolecular structures.
In the field of epoxy resins, thermosetting polymers are typically formed by reacting a prepolymer containing epoxide groups with a hardener. specialchem.com The backbone of these resins is often derived from molecules like bisphenol A. researchgate.net While direct incorporation of this compound into epoxy formulations is not a common practice based on available literature, related heterocyclic compounds are used. For example, furan-based monomers derived from renewable resources like furfuraldehyde are being explored to create more sustainable epoxy resins. researchgate.net The functional groups on the this compound ring could be modified to create diols or other reactive species suitable for polymerization into epoxy or other thermoset systems.
Development of Chemical Intermediates for Advanced Materials
This compound and its derivatives serve as important chemical intermediates for the development of advanced materials. smolecule.com The ability to introduce various functional groups onto the scaffold allows for the synthesis of fine chemicals and specialized molecules.
The functionalized derivatives of this compound are key to its role as a material precursor. As mentioned, the 4-carbaldehyde derivative can be readily converted into the corresponding carboxylic acid or alcohol. These transformations yield bifunctional molecules—possessing both the heterocyclic furan ring and a reactive functional group—that can be used to build larger, more complex material systems.
The benzofuran scaffold is a component of molecules designed for applications in materials science, including those with specific optical or electronic properties. While research often focuses on the fully aromatic benzofuran, the tetrahydro- derivative provides an sp³-rich, flexible segment that can be desirable for tuning the physical properties of materials such as solubility and morphology. The dehydrogenation of related dihydrobenzofurans has been studied, indicating a pathway to convert these saturated systems into aromatic ones, which could be used to alter material properties post-synthesis. acs.org
Explorations in Chemical Biology: Mechanistic Insights and Structure Activity Relationship Sar Studies of 4,5,6,7 Tetrahydro 1 Benzofuran Derivatives
Structure-Activity Relationship (SAR) Investigations in In Vitro Biological Models
The biological activity of 4,5,6,7-tetrahydro-1-benzofuran derivatives is significantly influenced by the nature and position of substituents on the core structure. These relationships are critical for designing novel therapeutic agents with enhanced efficacy and selectivity. ku.ac.aenih.govnih.gov
SAR studies have revealed that the introduction of specific functional groups can dramatically alter the biological profile of these compounds. For instance, the substitution pattern on the tetrahydrobenzofuran ring plays a crucial role in determining the anticancer activity of some derivatives. researchgate.net Studies on various cancer cell lines have shown that the placement of certain groups can lead to potent cytotoxic effects against specific cancer types while showing no cytotoxicity towards normal cells. nih.gov
In the context of antimicrobial activity, SAR studies have indicated that modifications to the tetrahydrobenzofuran structure can yield compounds with significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The nature of the substituent, such as the presence of a hydrogen or chloro group, has been found to influence the antibacterial potential. mdpi.com
The following table summarizes key SAR findings for this compound derivatives from various in vitro studies:
| Derivative Class | Key Substituent Effects on Activity | Biological Model |
| Anticancer Agents | Halogenation, particularly bromination at specific positions, can significantly increase cytotoxic activity against leukemia cells. nih.gov | Human leukemia cells (K562, HL60), cervical cancer cells (HeLa) nih.gov |
| Antimicrobial Agents | Substituents like hydrogen or chlorine atoms can enhance activity against both Gram-positive and Gram-negative bacteria. mdpi.com | S. aureus, B. subtilis, P. aeruginosa, E. coli mdpi.com |
| Angiogenesis Inhibitors | The specific arrangement of methyl, acrylate, and carboxylate groups on the benzofuran (B130515) scaffold is crucial for inhibitory activity against HUVEC proliferation. researchgate.net | Human umbilical vein endothelial cells (HUVEC) researchgate.net |
Mechanistic Studies of Enzyme Inhibition by Tetrahydrobenzofuran Analogues
Derivatives of this compound have been investigated as inhibitors of various enzymes, with mechanistic studies providing insights into their mode of action. These studies are essential for understanding how these molecules interact with their biological targets and for the rational design of more potent and specific inhibitors. acs.org
One area of focus has been their role as kinase inhibitors. For example, certain benzofuran derivatives have been shown to inhibit mTOR signaling, a critical pathway in cancer cell growth and proliferation. researchgate.net Additionally, some analogues have demonstrated inhibitory activity against cyclin-dependent kinase 2 (CDK2), another key regulator of the cell cycle. researchgate.net
In the context of neurodegenerative diseases, benzofuran-tetrazole hybrids have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. doi.org Mechanistic studies suggest that both the tetrazole and pyrazole (B372694) moieties are important for binding to the active site of the enzyme. doi.org
Some tetrahydrobenzofuran analogues have been found to be noncompetitive inhibitors of certain enzymes, meaning they bind to an allosteric site rather than the active site, inducing a conformational change that reduces the enzyme's catalytic activity. acs.org For example, monosulfated benzofurans have been identified as allosteric inhibitors of human factor XIa, an enzyme involved in the blood coagulation cascade. acs.org
The table below details the mechanistic aspects of enzyme inhibition by various tetrahydrobenzofuran analogues:
| Enzyme Target | Inhibitor Class | Mechanism of Inhibition |
| mTOR | Benzofuran derivatives | Inhibition of the mTOR signaling pathway researchgate.net |
| Acetylcholinesterase (AChE) | Benzofuran-tetrazole hybrids | Binding to the active site, with both tetrazole and pyrazole moieties contributing to the interaction doi.org |
| Factor XIa | Monosulfated benzofurans | Allosteric, noncompetitive inhibition acs.org |
| DNA Gyrase B | Benzofuran–pyrazole derivatives | Potent inhibition, comparable to ciprofloxacin (B1669076) mdpi.com |
Assessment of Antioxidant Activity in Chemical Systems
Several derivatives of this compound have been evaluated for their antioxidant properties using various chemical assays. These studies are important for understanding the potential of these compounds to mitigate oxidative stress, which is implicated in a range of diseases. arxiv.org
The most common method used to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. mdpi.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. A number of substituted pyrimidines, which can be considered analogues, have demonstrated good free radical scavenging activity in this assay. arxiv.org
The antioxidant capacity of these compounds is often influenced by the presence of specific functional groups, such as hydroxyl groups on the aromatic ring, which can readily donate a hydrogen atom to a free radical. researchgate.net For instance, the phenolic hydroxy group of benzofuran has been found to be crucial for its antioxidant and anticancer activities. researchgate.net
The table below presents data on the antioxidant activity of selected tetrahydrobenzofuran derivatives and related compounds:
| Compound/Derivative Class | Antioxidant Assay | Key Findings |
| Substituted pyrimidines | DPPH free radical scavenging | Good free radical scavenging activity with IC50 values in the micromolar range. arxiv.org |
| Benzofuran derivatives | Not specified | The phenolic hydroxy group is crucial for modulating antioxidant activity. researchgate.net |
| Benzofuran–pyrazole-based compounds | DPPH scavenging | High antioxidant activity, with scavenging percentages ranging from 84.16% to 90.52%. mdpi.com |
| 4,5,6,7-tetrahydro-1,3-benzothiazole incorporated azo dyes | DPPH and FRAP | All synthesized compounds proved to be potent antioxidants. researchgate.net |
DNA Binding and Intercalation Studies
The interaction of small molecules with DNA is a key area of research in the development of new anticancer and antimicrobial agents. Several studies have investigated the DNA binding properties of this compound derivatives, revealing that some of these compounds can interact with DNA through intercalation. nih.govijmpronline.comrsc.org
Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This can lead to structural distortions in the DNA, interfering with replication and transcription and ultimately leading to cell death. Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, are commonly used to study these interactions. rsc.org
For example, certain benzofuran derivatives have been shown to bind strongly to calf thymus DNA (CT-DNA) via an intercalation mode. rsc.org The binding constants (Kb) for these interactions, which are a measure of the binding affinity, have been determined to be in the range of 10^5 M-1, indicating a strong association. ijmpronline.com
In contrast to their fully aromatic benzofurocoumarin counterparts which intercalate, tetrahydrobenzofurocoumarin derivatives exhibit a significant tilt relative to the DNA base planes, suggesting a different mode of binding. nih.gov This highlights how the saturation of the furan-fused ring can influence the nature of the DNA interaction.
The table below summarizes the findings of DNA binding studies with tetrahydrobenzofuran derivatives:
| Derivative Class | DNA Interaction Mode | Experimental Technique(s) | Key Findings |
| Benzofuran derivatives | Intercalation | UV-Vis and fluorescence spectroscopy | Strong binding to calf thymus DNA (CT-DNA). rsc.org |
| Tetrahydrobenzofurocoumarins | Substantial tilt relative to DNA base planes | Flow linear dichroism, circular dichroism, fluorescence energy transfer, ethidium (B1194527) bromide displacement assay | Different binding mode compared to planar benzofurocoumarins. nih.gov |
| Thiazolo[5',4':5,6]pyrano[2,3-d]pyrimidine derivatives | Intercalation | UV-Vis absorption and viscosity measurements | Strong binding to CT-DNA. actascientific.com |
| Tetrahydro-1,3-benzothiazole incorporated azo dyes | Intercalation | Not specified | Effective intercalation properties with CT-DNA. researchgate.net |
Computational Biology Approaches for Predicting Molecular Target Interactions and Binding Modes
Computational biology methods, particularly molecular docking and molecular dynamics simulations, have become indispensable tools for understanding the interactions between small molecules and their biological targets at the molecular level. researchgate.netresearchgate.netdntb.gov.uanih.govnih.govmdpi.com These in silico approaches provide valuable insights into the binding modes of this compound derivatives, helping to rationalize their biological activities and guide the design of new compounds. researchgate.net
Molecular docking studies are used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov For instance, docking studies have been employed to investigate the binding of tetrahydrobenzofuran-based neolignans to the platelet-activating factor (PAF) receptor, providing a rationale for their antagonistic activity. researchgate.net Similarly, docking has been used to explore the interactions of tetrahydrobenzofuran derivatives with enzymes like caspase-3 and DNA gyrase, revealing key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory effects. researchgate.netekb.eg
Molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor complex, allowing for the assessment of its stability over time. researchgate.net These simulations have been used to study the binding of tetrahydrobenzofuran derivatives to various receptors, providing insights into the conformational changes that occur upon binding. researchgate.net
The table below highlights some examples of computational studies on this compound derivatives:
| Derivative Class | Biological Target | Computational Method | Key Insights |
| Tetrahydrobenzofuran-6(2H)-one-type neolignans | Platelet Activating Factor (PAF) Receptor | Molecular docking and molecular dynamics simulations | Rationalization of PAF antagonistic activity and prediction of binding mode. researchgate.net |
| 1,2,3-Triazole-Containing 2,3-Dihydrofuran Derivatives | Caspase-3 | Molecular docking | Prediction of binding interactions and docking scores. researchgate.net |
| Tetrahydrobenzofuran-4(2H)-ones | Not specified | In silico docking study | Part of a study on antimicrobial and antimalarial activity. dntb.gov.ua |
| New Benzofuranone Derivatives | 5-HT2A and D2 receptors | Biological and computational studies | Identification of key serine residues for binding affinity and selectivity. acs.org |
Identification as Privileged Scaffolds in Early-Stage Drug Discovery Research
The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.govd-nb.infoufrj.br The this compound scaffold has emerged as such a privileged structure in medicinal chemistry, serving as a versatile template for the development of a wide range of biologically active compounds. semanticscholar.orgku.ac.aemdpi.com
The utility of this scaffold stems from its rigid, three-dimensional structure, which allows for the precise positioning of functional groups in space, facilitating interactions with various biological macromolecules. nih.gov By modifying the substituents on the tetrahydrobenzofuran core, medicinal chemists can create libraries of compounds with diverse pharmacological profiles, targeting different receptors and enzymes. ku.ac.aenih.govnih.gov
The benzofuran moiety, including its saturated and partially saturated derivatives, is a component of many natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. ku.ac.aeresearchgate.netmdpi.comresearchgate.net This wide range of activities underscores the privileged nature of the benzofuran scaffold and its importance in drug discovery.
The following table provides examples of the diverse biological activities associated with the benzofuran scaffold, highlighting its privileged status:
| Biological Activity | Derivative Class/Example |
| Anticancer | Halogenated benzofuran derivatives nih.gov |
| Antimicrobial | Substituted tetrahydrobenzofuran-4-ones dntb.gov.ua |
| Anti-inflammatory | Benzofuran-pyrazole hybrids mdpi.com |
| Neuroprotective | Benzofuran-tetrazole hybrids (AChE inhibitors) doi.org |
| Angiogenesis Inhibition | Substituted benzofuran derivatives researchgate.net |
Future Research Directions and Emerging Paradigms for 4,5,6,7 Tetrahydro 1 Benzofuran
Innovations in Asymmetric and Green Synthetic Methodologies
The development of efficient, stereoselective, and environmentally benign synthetic routes to access 4,5,6,7-tetrahydro-1-benzofuran derivatives is a primary focus of current research. Future efforts are geared towards methods that minimize waste, reduce energy consumption, and provide high enantioselectivity.
Chemoenzymatic strategies are emerging as a powerful tool for the asymmetric synthesis of complex molecules. nih.gov For instance, the enantioselective synthesis of related heterocyclic intermediates has been achieved with high enantiomeric excesses using enzyme-mediated hydrolysis and transesterification reactions involving various lipases. researchgate.net The use of alcohol dehydrogenases (ADHs) for the bioreduction of ketone precursors also presents a promising route to chiral alcohols, which are key intermediates. nih.gov
Green chemistry principles are being integrated into synthetic protocols. researchgate.net This includes the use of one-pot multicomponent reactions which are considered a primary approach to minimize waste and energy consumption. researchgate.netnih.gov Researchers are exploring the use of natural and biodegradable catalysts, such as lemon juice, which have proven effective in synthesizing related heterocyclic compounds. researchgate.net Furthermore, the replacement of traditional volatile organic compounds (VOCs) with greener solvents like water, polyethylene (B3416737) glycol (PEG), or 2-Me-THF is a key trend. d-nb.infotsijournals.com The use of alternative energy sources like ultrasonic and microwave irradiation is also being explored to accelerate reactions and improve yields in an eco-friendly manner. bepls.comethernet.edu.et
| Approach | Description | Key Advantages | Reference |
|---|---|---|---|
| Chemoenzymatic Synthesis | Utilizes enzymes (e.g., lipases, dehydrogenases) as catalysts for stereoselective transformations. | High enantioselectivity, mild reaction conditions, environmentally friendly. | nih.govresearchgate.net |
| One-Pot Multicomponent Reactions | Combines multiple reaction steps into a single procedure without isolating intermediates. | Reduces waste, saves time and energy, increases efficiency. | researchgate.netnih.gov |
| Green Catalysts | Employs environmentally benign catalysts, such as natural acids (citric acid from lemon juice) or recyclable catalysts (e.g., silica-supported acids). | Low toxicity, cost-effective, reusable, reduces hazardous waste. | researchgate.netbepls.com |
| Alternative Solvents | Replaces hazardous organic solvents with water, deep eutectic solvents (DES), or bio-based solvents like 2-Me-THF. | Improved safety, reduced environmental impact, potential for enhanced reactivity. | d-nb.infotsijournals.comsmolecule.com |
| Alternative Energy Sources | Uses microwave or ultrasonic irradiation to drive reactions. | Faster reaction times, increased yields, lower energy consumption compared to conventional heating. | bepls.comethernet.edu.et |
Application of Advanced Analytical Techniques for Real-Time Monitoring
To optimize reaction conditions, improve yields, and ensure the purity of synthesized this compound derivatives, advanced analytical techniques for real-time monitoring are crucial. While simple methods like thin-layer chromatography are used to monitor reaction completion, the future lies in the application of more sophisticated in-situ spectroscopic methods. researchgate.net
Techniques such as Process Analytical Technology (PAT), which incorporates in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR), allow for continuous monitoring of reactant consumption and product formation directly within the reaction vessel. This provides invaluable kinetic data and insights into reaction mechanisms, enabling precise control over the manufacturing process. The adoption of these techniques in the synthesis of tetrahydrobenzofuran derivatives will facilitate process optimization, scalability, and ensure consistent product quality.
Integration of Machine Learning and Artificial Intelligence in Derivative Design
The convergence of computational power and chemical science has paved the way for the use of machine learning (ML) and artificial intelligence (AI) in drug discovery and materials science. biorxiv.orgresearchgate.net These tools are poised to revolutionize the design of novel this compound derivatives.
AI algorithms can analyze vast datasets of chemical structures and their associated biological activities to identify novel scaffolds with high potential. researchgate.net ML models, particularly quantitative structure-activity relationship (QSAR) models, can predict the biological activity and pharmacokinetic properties of newly designed derivatives, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net Furthermore, AI can be used in catalyst design to predict the most effective catalysts for specific transformations, accelerating the development of new synthetic routes. google.com This computational approach significantly reduces the time and cost associated with traditional trial-and-error methods in chemical research.
| AI/ML Application | Function | Impact on Research | Reference |
|---|---|---|---|
| De Novo Drug Design | Generates novel molecular structures with desired properties based on learned chemical patterns. | Accelerates the discovery of new lead compounds with potentially higher efficacy. | biorxiv.org |
| QSAR Modeling | Predicts biological activity, toxicity, and pharmacokinetic profiles of virtual compounds. | Prioritizes synthetic targets, reducing the number of compounds that need to be synthesized and tested. | researchgate.net |
| Catalyst Design | Predicts the performance of potential catalysts for specific chemical reactions. | Speeds up the discovery and optimization of new, efficient synthetic pathways. | google.com |
| Reaction Outcome Prediction | Forecasts the products and yields of chemical reactions under various conditions. | Optimizes reaction conditions computationally, minimizing experimental effort. | google.com |
Deeper Elucidation of Mechanistic Pathways in Bioactivity
Many benzofuran (B130515) derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netontosight.aiontosight.ai A key future research direction is to gain a deeper understanding of the specific molecular mechanisms through which this compound derivatives exert their biological effects.
Current research has shown that some benzofuran derivatives can act as enzyme inhibitors. For example, certain derivatives have been found to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are crucial enzymes in bacteria, suggesting a basis for their antimicrobial effects. ekb.eg Others may function as radical scavengers, providing antioxidant activity. In the context of anticancer activity, some derivatives are believed to induce apoptosis in cancer cells. researchgate.net Future studies will likely employ advanced biochemical and molecular biology techniques, such as X-ray crystallography of protein-ligand complexes and detailed enzymatic assays, to precisely map the interactions between tetrahydrobenzofuran derivatives and their biological targets. This will enable the rational design of more potent and selective therapeutic agents.
Exploration of Novel Applications in Chemical Probes and Materials Science
Beyond their therapeutic potential, the unique structure of this compound derivatives makes them attractive for applications in other scientific fields.
In chemical biology, there is potential for developing these derivatives as chemical probes. For example, benzofuran-derived probes have been designed for the fluorescent detection of specific analytes like hydrazine, demonstrating their utility as sensors. acs.org Future work could focus on designing probes based on the tetrahydrobenzofuran scaffold for imaging cellular processes or detecting specific biomarkers.
In materials science, benzofuran derivatives have been investigated for use in organic electroluminescent devices due to their favorable electronic and photophysical properties. researchgate.net The tetrahydrobenzofuran core, with its combination of aromatic and saturated rings, offers a tunable structure that could be exploited in the design of new organic semiconductors, polymers, and other advanced materials. Research in this area would involve synthesizing novel derivatives and characterizing their material properties for potential use in electronics and photonics.
Sustainable and Eco-Friendly Approaches in Tetrahydrobenzofuran Chemistry
Sustainability is a paramount concern in modern chemistry. Future research in tetrahydrobenzofuran chemistry will increasingly emphasize the adoption of sustainable and eco-friendly practices throughout the entire lifecycle of these compounds. This extends beyond the green synthesis methodologies discussed earlier.
Q & A
Q. What are the most efficient synthetic routes for 4,5,6,7-Tetrahydro-1-benzofuran derivatives, and how can reaction conditions be optimized?
The synthesis of this compound derivatives often employs two-step strategies involving cyclization or functionalization of preformed benzofuran scaffolds. For example, Haudecoeur et al. (2011) demonstrated a unified approach using dihydroxybenzofuran intermediates, where regioselective protection and oxidation steps are critical for yield optimization . Nguyen et al. (2014) highlighted the use of palladium-catalyzed cross-coupling reactions to introduce substituents, with temperature control (60–80°C) and solvent polarity (e.g., DMF/THF mixtures) significantly affecting reaction efficiency .
Q. Which analytical techniques are recommended for characterizing this compound in complex matrices?
Solid-phase extraction (SPE) coupled with GC-MS is widely used for isolation and quantification. Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol are effective for extracting hydrophobic derivatives from aqueous matrices, as validated in wastewater studies . For chiral resolution, enantioselective GC columns (e.g., β-cyclodextrin-based phases) can separate stereoisomers like (+)-menthofuran, with mass spectral libraries (NIST) aiding identification .
Q. What are the primary biological activities reported for this compound?
This compound exhibits dual pharmacological and toxicological roles. As a metabolite of pulegone, it demonstrates hepatotoxicity linked to cytochrome P450 (CYP)-mediated bioactivation, particularly in Mentha species . Conversely, derivatives like 3,6-dimethyl-substituted analogs show potential as casein kinase 1 inhibitors, with IC50 values in the nanomolar range .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported hepatotoxicity mechanisms across different studies?
Discrepancies often arise from variations in metabolic models (e.g., in vitro microsomes vs. in vivo rodent studies) and analytical methodologies. For instance, in vitro assays using human liver microsomes may underestimate toxicity due to interspecies differences in CYP isoforms . To reconcile data, researchers should standardize protocols:
- Use isotope-labeled internal standards (e.g., triclosan-d3) to correct matrix effects in LC-MS/MS .
- Compare metabolite profiles across models, focusing on reactive intermediates like p-cresol, which correlate with hepatic damage .
Q. What strategies are effective for enantioselective synthesis of chiral this compound derivatives?
Asymmetric catalysis using chiral auxiliaries or organocatalysts is key. Bolchi et al. (2015) achieved >90% enantiomeric excess (ee) for (+)-menthofuran via Sharpless epoxidation of limonene, followed by acid-catalyzed cyclization . Alternatively, kinetic resolution using lipases (e.g., Candida antarctica Lipase B) can separate racemic mixtures, though yields depend on solvent polarity (e.g., hexane/2-propanol) .
Q. What in vitro and in vivo models are suitable for studying metabolic pathways involving this compound?
- Hepatocytes : Primary human hepatocytes are ideal for CYP inhibition assays, but cost and variability necessitate alternatives like HepG2 cells .
- Transgenic mice : Models expressing human CYP2E1 or CYP3A4 can mimic species-specific metabolism .
- Plant models : Mentha spp. hairy root cultures enable biosynthetic pathway elucidation, particularly for terpenoid-derived benzofurans .
Q. How do structural modifications influence pharmacological activity and toxicity?
- Methylation : 3,6-Dimethyl substitution enhances lipophilicity, improving blood-brain barrier penetration but increasing hepatotoxicity .
- Halogenation : Fluorine substitution at C-6 reduces oxidative metabolism, mitigating toxicity while retaining kinase inhibitory activity . Quantitative structure-activity relationship (QSAR) models using Hammett constants (σ) and logP values can predict these effects .
Q. What computational methods predict physicochemical properties and reactivity?
- DFT calculations : B3LYP/6-31G(d) level optimizations predict bond dissociation energies for radical intermediates, explaining oxidative stability .
- Molecular docking : AutoDock Vina simulations reveal binding affinities to targets like casein kinase 1, with ΔG values correlating with experimental IC50 data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
